molecular formula C22H18Cl2FNO3 B8650705 Ethyl 6-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)picolinate

Ethyl 6-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)picolinate

Cat. No. B8650705
M. Wt: 434.3 g/mol
InChI Key: WGOSUQFHQDEFND-UHFFFAOYSA-N
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Patent
US07759369B2

Procedure details

A mixture of ethyl 6-[(5-chloro-2-hydroxyphenyl)methyl]-2-pyridinecarboxylate (92 mg, 0.31 mmol), potassium carbonate (109 mg, 2.5 equivalents) and 4-chloro-2-fluorobenzyl bromide (78 mg, 1.1 equivalents) in acetone (˜6 ml) was heated at 50° C. for 3-4 hours until there was no more SM (starting material). Cooled down, filtered off and washed with acetone. LC/MS okay, Rt4.05. Purified by SPE, product came off with ˜20% ethyl acetate in iso-hexane. 108 mg of a white solid. Rt=4.05 [MH+] 434, 437.
Name
ethyl 6-[(5-chloro-2-hydroxyphenyl)methyl]-2-pyridinecarboxylate
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:20])=[C:6]([CH2:8][C:9]2[N:14]=[C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:12]=[CH:11][CH:10]=2)[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[Cl:27][C:28]1[CH:35]=[CH:34][C:31]([CH2:32]Br)=[C:30]([F:36])[CH:29]=1>CC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:20][CH2:32][C:31]2[CH:34]=[CH:35][C:28]([Cl:27])=[CH:29][C:30]=2[F:36])=[C:6]([CH2:8][C:9]2[N:14]=[C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:12]=[CH:11][CH:10]=2)[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
ethyl 6-[(5-chloro-2-hydroxyphenyl)methyl]-2-pyridinecarboxylate
Quantity
92 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C1)CC1=CC=CC(=N1)C(=O)OCC)O
Name
Quantity
109 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
78 mg
Type
reactant
Smiles
ClC1=CC(=C(CBr)C=C1)F
Name
Quantity
6 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled down
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
Purified by SPE, product

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC(=C(C1)CC1=CC=CC(=N1)C(=O)OCC)OCC1=C(C=C(C=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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